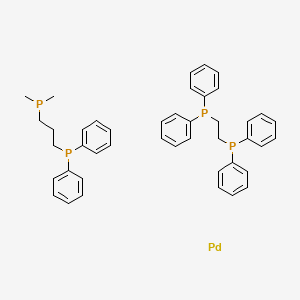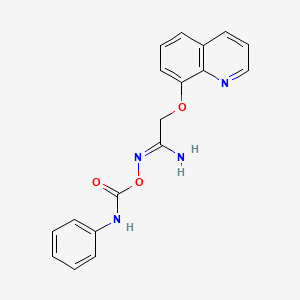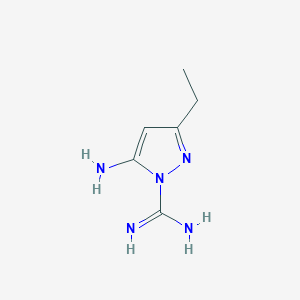![molecular formula C13H11Cl2N3O2 B12892207 2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid CAS No. 923576-03-8](/img/structure/B12892207.png)
2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-((cyano(pyrrolidin-1-yl)methylene)amino)benzoic acid is a complex organic compound that belongs to the class of substituted benzoic acids This compound is characterized by the presence of dichloro, cyano, and pyrrolidinyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-((cyano(pyrrolidin-1-yl)methylene)amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 2,4-dichlorobenzoic acid, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Formation of Cyano Group: The amino group is then reacted with a suitable reagent, such as cyanogen bromide, to introduce the cyano group.
Pyrrolidinyl Substitution: The cyano group is further reacted with pyrrolidine under specific conditions to form the pyrrolidinyl derivative.
Final Cyclization: The intermediate product undergoes cyclization to form the final compound, 2,4-Dichloro-5-((cyano(pyrrolidin-1-yl)methylene)amino)benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-((cyano(pyrrolidin-1-yl)methylene)amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to convert the cyano group to an amine group.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed.
Major Products
Oxidation: Oxidized derivatives of the benzoic acid core.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-5-((cyano(pyrrolidin-1-yl)methylene)amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-((cyano(pyrrolidin-1-yl)methylene)amino)benzoic acid involves its interaction with specific molecular targets. The cyano and pyrrolidinyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: Lacks the cyano and pyrrolidinyl groups, making it less versatile in terms of chemical reactivity.
5-Cyano-2,4-dichlorobenzoic acid: Similar but lacks the pyrrolidinyl group, affecting its binding properties.
2,4-Dichloro-5-aminobenzoic acid: Lacks the cyano group, which impacts its overall chemical behavior.
Uniqueness
2,4-Dichloro-5-((cyano(pyrrolidin-1-yl)methylene)am
Properties
CAS No. |
923576-03-8 |
|---|---|
Molecular Formula |
C13H11Cl2N3O2 |
Molecular Weight |
312.15 g/mol |
IUPAC Name |
2,4-dichloro-5-[[cyano(pyrrolidin-1-yl)methylidene]amino]benzoic acid |
InChI |
InChI=1S/C13H11Cl2N3O2/c14-9-6-10(15)11(5-8(9)13(19)20)17-12(7-16)18-3-1-2-4-18/h5-6H,1-4H2,(H,19,20) |
InChI Key |
VSNNDXOQPGHRFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=NC2=C(C=C(C(=C2)C(=O)O)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate](/img/structure/B12892131.png)
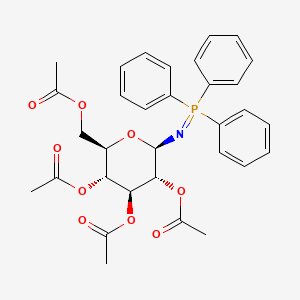

![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one](/img/structure/B12892146.png)
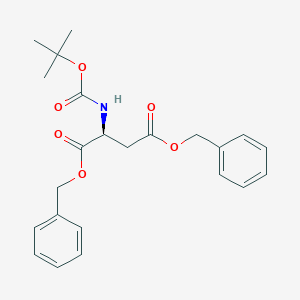
![6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide](/img/structure/B12892155.png)
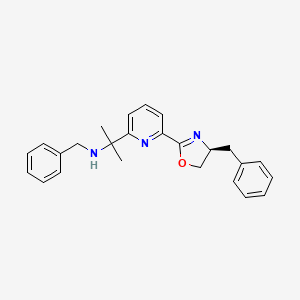

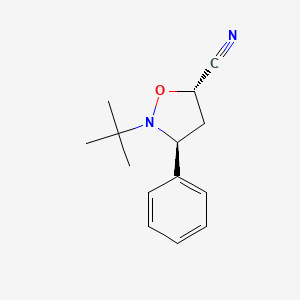
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12892181.png)
![N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12892185.png)
